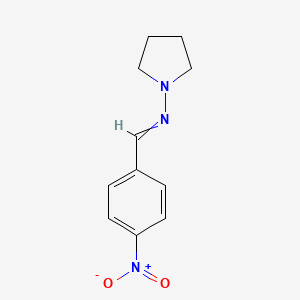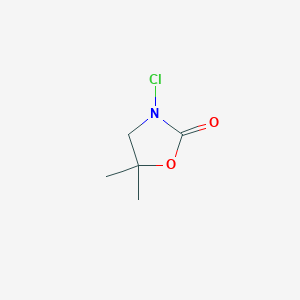
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- is an organic compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of a heptanone group attached to a quinoline ring, which is further substituted with a hydroxy group. It is a member of the hydroxyketones family and exhibits unique chemical properties due to its structure.
Méthodes De Préparation
The synthesis of 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can be achieved through various synthetic routes. One common method involves the reaction of enanthoyl chloride with phenol in the presence of aluminum chloride . This reaction is typically carried out without a solvent, initially at 100°C, followed by heating to 125-130°C for one hour. Another method involves the Fries reaction of phenyl enanthate with aluminum chloride in nitrobenzene at 37.5°C for 44.5 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aluminum chloride, n-butyllithium, and sodium sulfide . For example, the compound can be oxidized to form oximes or reduced to form hydrazones. Substitution reactions can lead to the formation of methyl ethers or other derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives and as a reagent in organic synthesis . In biology, it may be used in studies involving enzyme inhibition or as a ligand in binding studies. In medicine, its derivatives could be explored for potential therapeutic applications. In industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group on the quinoline ring can participate in hydrogen bonding, while the ketone group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can be compared with other similar compounds such as 1-(2-hydroxyphenyl)-1-heptanone and 1-(2-methoxyphenyl)-1-heptanone . These compounds share a similar heptanone backbone but differ in the substitution pattern on the aromatic ring. The presence of different functional groups can significantly influence their chemical properties and reactivity. For example, the hydroxy group in 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can participate in hydrogen bonding, while the methoxy group in 1-(2-methoxyphenyl)-1-heptanone can act as an electron-donating group, affecting the compound’s reactivity.
Propriétés
Numéro CAS |
60697-65-6 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-(8-hydroxyquinolin-7-yl)heptan-1-one |
InChI |
InChI=1S/C16H19NO2/c1-2-3-4-5-8-14(18)13-10-9-12-7-6-11-17-15(12)16(13)19/h6-7,9-11,19H,2-5,8H2,1H3 |
Clé InChI |
UFRFSVFZDXIEHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)




![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)


